molecular formula C7H5ClN2O2 B3089193 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione CAS No. 1190313-44-0

4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

Cat. No.: B3089193
CAS No.: 1190313-44-0
M. Wt: 184.58 g/mol
InChI Key: SNIMRUXAXWATRW-UHFFFAOYSA-N
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Description

4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of CS-0055842 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

CS-0055842 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . CS-0055842 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by CS-0055842 . This pathway involves several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

CS-0055842 has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, CS-0055842 significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione typically involves the chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production:

Biological Activity

4-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H7ClN2O2
  • Molecular Weight : 172.59 g/mol
  • CAS Number : 1354454-95-7

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities primarily through the inhibition of specific receptor pathways. One notable target is the fibroblast growth factor receptor (FGFR), which plays a significant role in tumor growth and proliferation.

FGFR Inhibition

A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including 4-chloro variants, showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

  • Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1), by inducing apoptosis and inhibiting migration and invasion .
  • Case Study : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in cancer models, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have also demonstrated antimicrobial properties. In particular:

  • Bacterial Inhibition : Studies have shown moderate activity against Staphylococcus aureus and Candida albicans, indicating potential use in treating infections caused by these pathogens .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological ActivityTarget/Cell LineIC50 Value (nM)Reference
FGFR InhibitionFGFR17
FGFR InhibitionFGFR29
Cell Proliferation4T1 (Breast Cancer)-
AntimicrobialStaphylococcus aureusModerate
AntimicrobialCandida albicansModerate

Properties

IUPAC Name

4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIMRUXAXWATRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)NC(=O)C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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